

High-Resolution NMR Characterization of Azaphosphinane-4-one Derivatives

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Compound of Interest

Compound Name: *1-amino-4-methyl-1,4lambda5-azaphosphan-4-one*

CAS No.: 2470439-41-7

Cat. No.: B2748610

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Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Researchers

Executive Summary

Azaphosphinane-4-ones are six-membered heterocyclic pharmacophores increasingly utilized in drug discovery as bioisosteres of piperidin-4-ones. While piperidines are ubiquitous in medicinal chemistry, the introduction of a phosphorus atom (typically as a phosphine oxide) alters the ring's lipophilicity, hydrogen bonding potential, and metabolic stability.

This guide provides a rigorous comparison of the NMR spectral signatures of azaphosphinane-4-ones versus their carbon/nitrogen analogues (piperidin-4-ones). It details the specific scalar couplings (

) that serve as diagnostic fingerprints for validating the phosphorus insertion and determining the stereochemical configuration of the ring.

Part 1: The Comparative Landscape

Azaphosphinane-4-one vs. Piperidin-4-one

The primary challenge in characterizing azaphosphinanes is distinguishing the complex splitting patterns caused by the

P nucleus (Spin

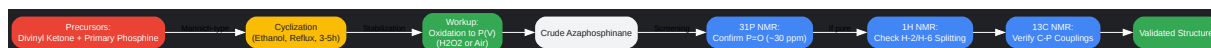
, 100% natural abundance) from standard proton-proton couplings.

Feature	Piperidin-4-one (Alternative)	Azaphosphinane-4-one (Target)	Diagnostic Implication
Heteroatom Spin	N (, quadrupolar)	P (, dipolar)	P couples sharply to H/C; N causes broadening but rarely resolves couplings.
H-2/H-6 Splitting	Doublet of doublets (dd) due to	Multiplet (ddd or dddd)	Additional splitting by P () complicates the benzylic proton signals.
C-2/C-6 Signals	Singlets (unless F/labeled)	Large Doublets (Hz)	The most definitive proof of ring closure.
Conformation	Chair (N-substituent eq/ax)	Chair (P-substituent strictly defined)	P-substituent orientation (axial/equatorial) is rigidified by anomeric effects.
³¹ P NMR Signal	Silent	Single Peak (20–45 ppm)	Immediate confirmation of oxidation state (P=O vs P:).

Part 2: Synthesis & Structural Validation Workflow

To ensure the spectral data discussed below is contextualized, we define the standard synthesis route: the Double Mannich Condensation (or modified Kabachnik-Fields reaction).

Workflow Diagram



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Figure 1: Structural elucidation workflow for azaphosphinane-4-ones. The oxidation step is critical as P(III) species are air-sensitive and yield broad NMR signals.

Part 3: ¹H NMR Characterization

The "Ghost" Coupling

In a standard 2,6-diarylpiperidin-4-one, the H-2 and H-6 protons (benzylic) appear as doublets of doublets (coupling to H-3ax and H-3eq). In 2,6-diarylazaphosphinane-4-ones, these signals are further split by the phosphorus atom.

Key Spectral Features (in CDCl₃)

):

- H-2 / H-6 (Benzylic Protons):
 - Shift:

3.5 – 4.5 ppm.
 - Multiplicity: Appears as a complex multiplet.
 - Coupling:

(Geminal) is typically 12–18 Hz.

- Observation: If you decouple phosphorus (), these multiplets collapse into simpler doublets of doublets, confirming the heterocyclic structure.
- H-3 / H-5 (Methylene Protons):
 - These protons are diastereotopic (axial and equatorial).[1]
 - H-3ax: Large triplet-like signal due to geminal (Hz) and trans-diaxial (Hz) couplings, plus .
 - H-3eq: Doublet of doublets with smaller couplings.
- Aromatic Region:
 - Ortho-protons of the 2,6-aryl groups often show long-range coupling (Hz), causing broadening of the doublet signals compared to piperidine analogues.

Part 4: ¹³C and ³¹P NMR Analysis

This is the definitive method for distinguishing the azaphosphinane scaffold from carbon/nitrogen impurities.

¹³C NMR: The Doublet Diagnostic

Unlike piperidines, where ring carbons are singlets, the phosphorus atom splits adjacent carbons into doublets.

Carbon Position	Chemical Shift ()	Coupling Pattern ()	Interpretation
C-4 (Carbonyl)	205 – 210 ppm	Singlet or weak doublet (Hz)	Far from P; similar to piperidines.
C-2 / C-6	60 – 70 ppm	Large Doublet (Hz)	Primary diagnostic. Direct bond to P.
C-3 / C-5	40 – 50 ppm	Medium Doublet (Hz)	Confirms ring connectivity.[2]
P-Substituent	Varies (Alkyl/Aryl)	Large Doublet (Hz)	Identifies the group attached to P.

31P NMR: The Oxidation State Check

- Standard Range:

+20 to +45 ppm (relative to 85% H

PO

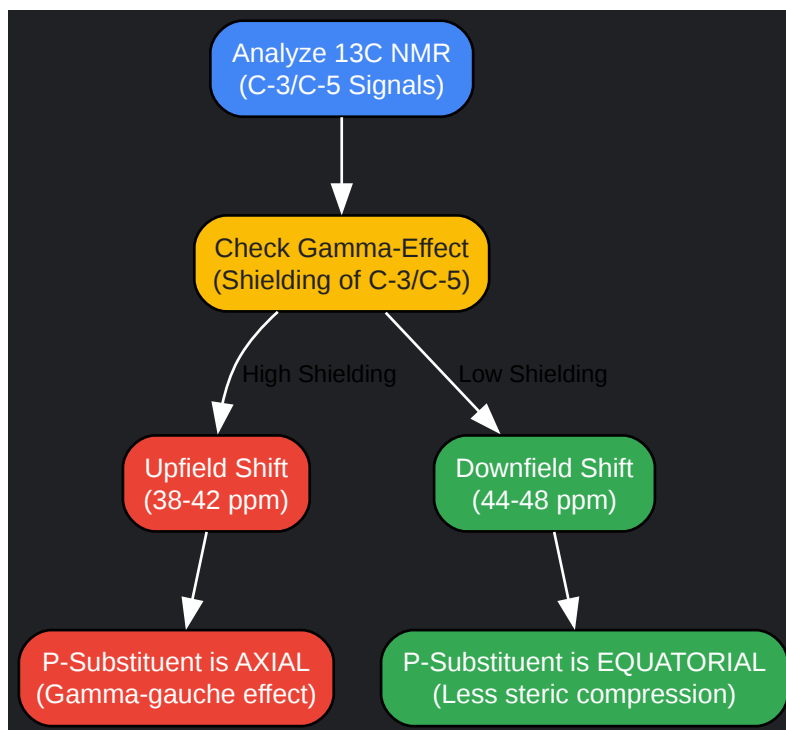
).

- Significance: A sharp singlet indicates a pure P(V) oxide species. Multiple peaks suggest a mixture of diastereomers (cis/trans isomers regarding the P-substituent and 2,6-aryl groups).

Part 5: Stereochemical Assignment (Protocol)

Azaphosphinane-4-ones exist predominantly in a chair conformation. The critical structural question is the orientation of the substituent on the Phosphorus atom (Axial or Equatorial?).

Decision Tree for Stereochemistry



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Figure 2: Stereochemical assignment based on the

-gauche effect in ^{13}C NMR. Axial substituents at the heteroatom cause significant upfield shifts of the

-carbons (C-3/C-5).

Mechanistic Insight: In many 1-substituted-2,6-diarylazaphosphinane-4-ones, the P-substituent prefers the axial orientation. This contrasts with piperidines (N-substituent equatorial). This preference is often driven by the "Generalized Anomeric Effect" or specific steric interactions between the large P=O oxygen and the 2,6-aryl groups.

Part 6: Experimental Protocol

Objective: Synthesis and Characterization of 1-phenyl-2,6-bis(4-methoxyphenyl)azaphosphinane-4-one oxide.

Synthesis

- Reagents: Combine bis(4-methoxybenzylidene)acetone (10 mmol) and phenylphosphine (10 mmol) in ethanol (30 mL).
- Reaction: Heat to reflux for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).
- Oxidation (Critical): Cool to RT. Add 30% H

O

(1.5 eq) dropwise to convert the air-sensitive phosphine to the stable phosphine oxide. Stir for 1 hour.

- Isolation: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/DMF.

NMR Sample Preparation

- Solvent: Use CDCl₃

for standard analysis. Use DMSO-d₆

if solubility is poor (note: DMSO may shift active protons).

- Concentration: 10–15 mg in 0.6 mL solvent.

- Reference: TMS (

0.00) or residual solvent peak (CDCl₃

7.26).

Data Acquisition Parameters

- ¹H NMR: Spectral width 12 ppm, relaxation delay (d1) = 2.0s.
- ¹³C NMR: Decoupled, spectral width 220 ppm, d1 = 2.0s, scans > 512 (due to splitting reducing signal height).
- ³¹P NMR: Broadband decoupled protons. Reference external 85% H

PO

(
0.00).

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